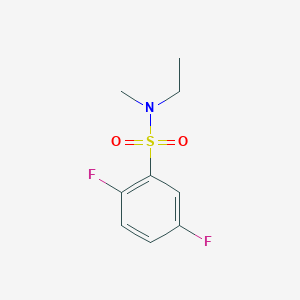

N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-ethyl-2,5-difluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO2S/c1-3-12(2)15(13,14)9-6-7(10)4-5-8(9)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYQMOAHQVDOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a difluorobenzene core with an ethyl and methyl substituent on the nitrogen atom of the sulfonamide group. The fluorine atoms enhance the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The presence of fluorine atoms may further enhance binding affinity through hydrophobic interactions and electronic effects .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit broad-spectrum activity against resistant strains of bacteria and fungi. For instance, derivatives of sulfonamides have been evaluated for their effectiveness against drug-resistant Candida species and Staphylococcus aureus, demonstrating significant inhibition at low concentrations (MIC values) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 5-Amino-N-ethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide | 16 | S. aureus |

| 2,5-Difluoro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide | 8 | C. albicans |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Compounds within this chemical class have demonstrated the ability to inhibit tumor cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest. Research indicates that these compounds can affect pathways involved in cancer cell survival and proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological activities of sulfonamide derivatives similar to this compound:

- Antimicrobial Efficacy : A study reported that a related sulfonamide compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 16 µg/mL .

- Antitumor Properties : Research into structurally similar compounds revealed that they could inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival .

- Fluorine's Role : The introduction of fluorine atoms in the structure has been shown to enhance the binding affinity to target proteins, thereby improving the efficacy of these compounds in both antimicrobial and anticancer contexts .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its sulfonamide functional group allows it to interact with bacterial enzymes, inhibiting their activity. This mechanism is similar to other sulfonamides, which have been widely used as antibiotics. Research indicates that modifications in the structure of sulfonamides can enhance their efficacy against resistant strains of bacteria.

Anticancer Activity

Studies have demonstrated that sulfonamide derivatives, including N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide, exhibit anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point of research. For instance, it can interfere with the activity of carbonic anhydrases, which are often overexpressed in tumors .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of various enzymes. For example, it may inhibit human intestinal carboxylesterases, which play a crucial role in drug metabolism. This inhibition can potentially reduce the side effects of certain chemotherapeutic agents by modulating their activation pathways .

Pharmacology

Drug Design and Development

this compound serves as a lead compound in the design of new pharmaceuticals targeting specific diseases. Its structural features allow for modifications that can enhance binding affinity to biological targets, making it a valuable scaffold in drug discovery .

Influenza Virus Inhibition

Recent studies have reported that compounds with similar structures exhibit antiviral activity against influenza viruses. They interfere with viral replication by targeting hemagglutinin proteins, suggesting that this compound may also possess similar antiviral properties .

Industrial Applications

Synthesis of Other Compounds

In synthetic organic chemistry, this compound can act as an intermediate in the production of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the synthesis of pharmaceuticals and agrochemicals .

Catalysis

The compound's unique electronic properties make it a candidate for use as a catalyst in organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity in synthetic pathways .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes critical differences between N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide and related sulfonamide derivatives:

| Compound Name | Molecular Formula | Substituents on Benzene | N-Substituents | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| This compound | C₉H₁₁F₂NO₂S | 2,5-difluoro | Ethyl, methyl | Sulfonamide | Research (potential bioactivity) |

| 1-(2,5-Difluorophenyl)-N-[2-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide [1] | C₁₉H₁₄F₂N₄O₂S₂ | 2,5-difluoro | Methane-linked to imidazothiazole | Sulfonamide, imidazothiazole | Medicinal chemistry (kinase inhibition) |

| Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) [2] | C₁₀H₁₃Cl₂FN₂O₂S₂ | 4-methyl | Dimethylamino, dichloro | Sulfonamide, chlorofluorocarbon | Pesticide (fungicide) |

Key Observations:

N-ethyl and N-methyl groups in the target compound introduce moderate steric hindrance, contrasting with the imidazothiazole in (bulky, planar heterocycle) and the dimethylamino group in tolylfluanid (polar, basic).

Biological Activity :

- The imidazothiazole-containing derivative () likely targets enzymes or receptors via π-π stacking and hydrogen bonding, common in kinase inhibitors [1].

- Tolylfluanid’s chlorine and fluorine substituents confer broad-spectrum antifungal activity but raise environmental persistence concerns [2].

Physicochemical Properties :

Preparation Methods

Sulfonylation Reaction

- Starting Materials : 2,5-difluorobenzenesulfonyl chloride and N-ethylmethylamine (or equivalent secondary amine).

- Solvent : Non-protic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) are typically used.

- Base : A mild base like triethylamine or sodium acetate is added to neutralize the hydrochloric acid generated.

- Temperature : Ambient to slightly elevated temperatures (room temperature to 50°C) favor controlled reaction rates.

- Reaction Time : Typically 2 to 12 hours depending on scale and conditions.

Example procedure (adapted from similar sulfonamide syntheses):

- Dissolve 2,5-difluorobenzenesulfonyl chloride in dry dichloromethane.

- Add triethylamine dropwise under stirring at 0°C to room temperature.

- Slowly add N-ethylmethylamine to the reaction mixture.

- Stir the mixture for 6–12 hours at room temperature.

- Monitor reaction progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate 8:2).

- Upon completion, quench the reaction with water and extract the organic layer.

- Wash organic extracts with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine to remove impurities.

- Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification

- Recrystallization : The crude product is often recrystallized from absolute ethanol or ethyl acetate to obtain pure sulfonamide crystals.

- Chromatography : Column chromatography on silica gel using chloroform/methanol mixtures (e.g., 9:1 v/v) can further purify the product if necessary.

Alternative Preparation Routes

Alkylation of Pre-formed Sulfonamides

An alternative method involves:

- Preparing the N-methyl-2,5-difluorobenzenesulfonamide first.

- Subsequent N-ethylation via alkylation using ethyl halides (e.g., ethyl bromide) in the presence of a base such as calcium hydride in dimethylformamide (DMF) at 50–55°C.

This two-step approach allows for selective introduction of alkyl groups on the sulfonamide nitrogen and can improve yields and purity.

Carbonylation and Rhodium-Catalyzed Insertion

More advanced synthetic methods reported for sulfonamide derivatives include:

- Rhodium-catalyzed oxidative insertion reactions using bis[rhodium(alpha,alpha,alpha',alpha'-tetramethyl-1,3-benzenedipropionic acid)] catalysts in isopropyl acetate at 55°C.

- Carbonylation reactions employing molybdenum hexacarbonyl or carbon monoxide with palladium catalysts and phosphine ligands under pressure or microwave irradiation (50–150°C, 10 min to 24 h).

While these methods are more complex, they offer routes to sulfonamide derivatives with diverse substituents and may be adapted for fluorinated benzene sulfonamides.

Data Table: Summary of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Notes |

|---|---|---|---|

| Direct Sulfonylation | 2,5-difluorobenzenesulfonyl chloride, N-ethylmethylamine, triethylamine, CH2Cl2, RT, 6-12 h | Simple, high yield | Requires careful control of HCl byproduct |

| Alkylation of Sulfonamide | Preformed N-methyl sulfonamide, ethyl bromide, CaH2, DMF, 50–55°C, stirring | Selective N-alkylation | Two-step process, good for complex alkyl groups |

| Rhodium-catalyzed insertion | Rhodium catalyst, methane sulfonamide, bis(tert-butylcarbonyloxy)iodobenzene, isopropyl acetate, 55°C | Enables complex substitutions | Requires expensive catalysts and conditions |

| Carbonylation with Pd catalyst | Molybdenum hexacarbonyl or CO, Pd catalyst, phosphine ligand, base, 50–150°C, pressure/microwave | Versatile for diverse derivatives | Specialized equipment needed |

Research Findings and Notes

- Sulfonylation reactions are generally high yielding and straightforward for aromatic sulfonamides bearing electron-withdrawing fluorine substituents, which can influence reactivity and product stability.

- Alkylation of sulfonamides is a reliable method to introduce ethyl and methyl groups selectively on the nitrogen atoms, often improving the biological activity profile of the compounds.

- Advanced catalytic methods provide access to more structurally complex sulfonamide derivatives but require careful optimization of catalyst systems and reaction parameters.

- Purification by recrystallization and chromatography ensures high purity, which is critical for subsequent biological or material applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Utilize nucleophilic substitution reactions with fluorinated benzene derivatives and sulfonamide precursors. For example, react 2,5-difluorobenzenesulfonyl chloride with N-ethyl-N-methylamine in anhydrous dichloromethane under nitrogen atmosphere .

- Step 2 : Optimize temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 molar ratio of sulfonyl chloride to amine to avoid side products) .

- Step 3 : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and isolate via column chromatography. Typical yields range from 65–80% under inert conditions .

Q. What purification strategies are effective for isolating high-purity this compound?

- Methodology :

- Crystallization : Use ethanol/water (3:1) as a solvent system to recrystallize the crude product, achieving >98% purity .

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water (60:40) mobile phase at 1.0 mL/min for analytical purity checks .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodology :

- NMR : Analyze -NMR for aromatic protons (δ 7.2–7.8 ppm) and sulfonamide NH (δ 2.8–3.2 ppm). -NMR is essential for confirming fluorine positions (δ -110 to -120 ppm) .

- X-ray Crystallography : Resolve crystal structures (monoclinic P2/n space group, unit cell parameters: a = 10.523 Å, b = 8.563 Å, c = 15.135 Å) to confirm stereochemistry .

- Mass Spectrometry : ESI-MS (m/z 260.1 [M+H]) validates molecular weight .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate reaction mechanisms in sulfonamide derivatization?

- Methodology :

- Step 1 : Model the electrophilic aromatic substitution pathway using B3LYP/6-311+G(d,p) basis sets. Compare activation energies for fluorination at C2 vs. C5 positions .

- Step 2 : Simulate transition states to identify rate-limiting steps (e.g., sulfonamide group steric effects) .

- Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .

Q. How should researchers address contradictory spectral data (e.g., unexpected -NMR splitting patterns)?

- Methodology :

- Hypothesis Testing : Suspect rotameric interconversion of the sulfonamide group. Perform VT-NMR (25–80°C) to observe coalescence temperatures .

- Alternative Techniques : Use HMBC to confirm NH coupling or X-ray diffraction to rule out structural anomalies .

Q. What experimental frameworks assess the compound’s stability under acidic/basic conditions?

- Methodology :

- Stress Testing : Expose the compound to HCl (1M, 24 hrs) and NaOH (1M, 24 hrs) at 25°C. Monitor degradation via HPLC (retention time shifts) .

- Kinetic Analysis : Calculate half-lives (t) using first-order kinetics. For example, t = 48 hrs in pH 7.4 buffer vs. 12 hrs in pH 2.0 .

Q. How can computational modeling predict biological activity or toxicity profiles?

- Methodology :

- QSAR Modeling : Train models using descriptors like logP (2.8), polar surface area (75 Ų), and H-bond acceptors (4) to predict ADMET properties .

- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic pathways .

Q. What strategies resolve regiochemical ambiguities in electrophilic substitution reactions involving fluorine?

- Methodology :

- Isotopic Labeling : Introduce at specific positions and track incorporation via PET-CT imaging or autoradiography .

- Competition Experiments : Compare reaction rates of 2-fluoro vs. 5-fluoro isomers under identical conditions (e.g., HNO/HSO nitration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.